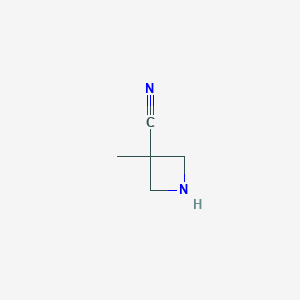

3-Methylazetidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

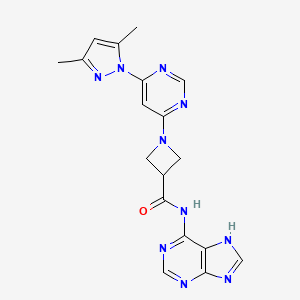

3-Methylazetidine-3-carbonitrile Hydrochloride (CAS# 936850-33-8) is used for the preparation of pyrrolopyrazine as kinase inhibitors useful for the treatment of autoimmune and inflammatory diseases . It has a molecular weight of 132.59 and a molecular formula of C5H9ClN2 .

Synthesis Analysis

The synthesis of 3-functionalized 3-methylazetidines has been discussed in a paper . The paper mentions that 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines were prepared from the corresponding N-(2,3-dibromo-2-methylpropylidene)alkylamines. Their propensity to undergo nucleophilic substitution at the 3-position by different nucleophiles was assessed, providing a convenient access to novel 3-alkoxy-, 3-aryloxy-, 3-hydroxy-, 3-cyano-, 3-carboxy-, 3-(aminomethyl)- and 3-(hydroxymethyl)azetidines .Molecular Structure Analysis

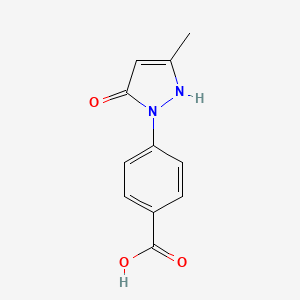

The molecular structure of 3-Methylazetidine-3-carbonitrile Hydrochloride includes a Canonical SMILES: CC1 (CNC1)C#N.Cl . The InChI is InChI=1S/C5H8N2.ClH/c1-5 (2-6)3-7-4-5;/h7H,3-4H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions of 3-methylazetidines have been discussed in a paper . The paper mentions that after O-acylation, the conjugate addition products of (S)-N-(alpha-methylbenzyl)hydroxylamine undergo an efficient diastereoselective 3-exo-tet ring-closure reaction affording 2- and 2,3-disubstituted-N-alkylaziridines in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylazetidine-3-carbonitrile Hydrochloride include a LogP of 1.25028 . It also has a topological polar surface area of 35.8 Å .Wissenschaftliche Forschungsanwendungen

1. Biotransformation and Synthetic Applications

3-Methylazetidine-3-carbonitrile and related compounds have been studied for their potential in biotransformation processes. Research by (Leng et al., 2009) demonstrated the use of whole cell catalysts in neutral aqueous buffers to achieve efficient and enantioselective biotransformations. These processes yielded chiral azetidine-2-carboxylic acids and their amide derivatives, highlighting the utility of these compounds in the synthesis of complex organic molecules.

2. Chemical Transformations under Nucleophilic Conditions

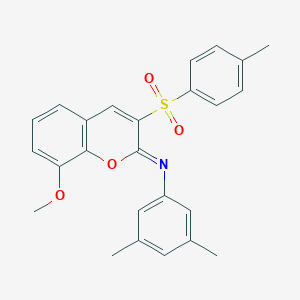

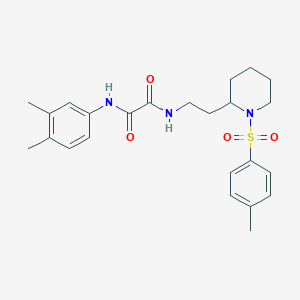

The reactivity of compounds related to 3-Methylazetidine-3-carbonitrile under nucleophilic conditions has been explored. (Ibrahim & El-Gohary, 2016) investigated the chemical reactivity of 6-methylchromone-3-carbonitrile, leading to the formation of various heterocyclic systems. This research provides insights into the potential chemical transformations that 3-Methylazetidine-3-carbonitrile may undergo.

3. Synthesis of Novel Fused Pyrimidines

Research has been conducted on the synthesis of new fused pyrimidines using derivatives of carbonitriles, including 3-Methylazetidine-3-carbonitrile. For instance, (El-Reedy et al., 1989) explored the reactions of 4-chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile, leading to the synthesis of novel pyrimidines. Such research is significant for the development of new organic compounds with potential applications in various fields.

4. Precursors for Anticancer Drug Discovery

Some carbonitriles, related to 3-Methylazetidine-3-carbonitrile, have been identified as promising precursors in anticancer drug discovery. (Sekh et al., 2021) developed a synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles, which were examined as precursors for the preparation of 2-triazol-4-yl-thieno[2,3-d]pyrimidines. This approach allows for the creation of combinatorial libraries for anticancer drug discovery, indicating the potential of these compounds in medicinal chemistry.

5. Synthesis of Insensitive High Explosives

Interestingly, compounds structurally similar to 3-Methylazetidine-3-carbonitrile have been researched in the field of explosives. (Snyder et al., 2017) investigated the synthesis of a triazolotriazine carbonitrile, leading to the formation of an insensitive high explosive. This showcases the diverse applications of carbonitrile compounds in areas beyond traditional chemistry and pharmacology.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methylazetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5(2-6)3-7-4-5/h7H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFRXIJQTMYYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylazetidine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene](/img/structure/B2460719.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine](/img/structure/B2460722.png)

![1-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2460725.png)

![tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2460728.png)

![3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460730.png)